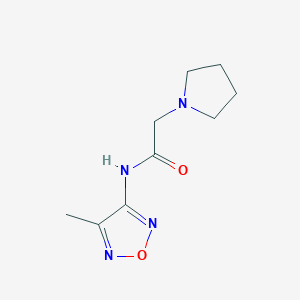![molecular formula C11H9F4NO2 B5686239 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5686239.png)
3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one is a chemical compound used in scientific research. It is also known as linezolid, which is an antibiotic used to treat bacterial infections. This compound is a member of the oxazolidinone class of antibiotics and has a unique mechanism of action that makes it effective against a wide range of bacteria.
Mecanismo De Acción
The mechanism of action of 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome and prevents the formation of the initiation complex, thereby inhibiting protein synthesis. This unique mechanism of action makes it effective against bacteria that are resistant to other classes of antibiotics.
Biochemical and Physiological Effects:
3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one has been shown to have minimal toxicity in both animal and human studies. It is well-tolerated and does not have any significant adverse effects on biochemical or physiological parameters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one in lab experiments is its broad-spectrum activity against Gram-positive bacteria. It is also effective against bacteria that are resistant to other classes of antibiotics. However, its use is limited by its high cost and the development of resistance in some bacterial strains.
Direcciones Futuras
There are several future directions for the use of 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one in scientific research. One direction is the development of new oxazolidinone antibiotics with improved activity and reduced toxicity. Another direction is the study of the mechanism of action of oxazolidinone antibiotics and the identification of new targets for antibacterial drugs. Finally, the use of 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one in combination with other antibiotics to enhance their activity against resistant bacterial strains is also a promising direction for future research.
Métodos De Síntesis
The synthesis of 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one involves the reaction of 3-fluoro-4-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of a base to form the corresponding oxazolidinone. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one has been widely used in scientific research as an antibiotic. It has shown excellent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It has also been used to study the mechanism of action of oxazolidinone antibiotics and to develop new antibiotics with improved activity.
Propiedades
IUPAC Name |
3-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO2/c12-9-5-7(1-2-8(9)11(13,14)15)6-16-3-4-18-10(16)17/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJBRPNQJXVDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2=CC(=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3R*,4S*)-1-acetyl-4-phenyl-3-pyrrolidinyl]-4-(4-morpholinyl)butanamide](/img/structure/B5686160.png)
![4-chloro-N-(2-{[4-(dimethylamino)-5-fluoropyrimidin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B5686167.png)

![N-({1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5686182.png)

![9-[(benzyloxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5686198.png)

![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5686222.png)
![6-(4-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5686225.png)
![1-(1H-indol-3-yl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5686232.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5686245.png)

![N-(2-chlorophenyl)-3-{1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5686250.png)
